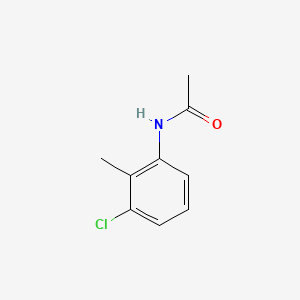

N-(3-Chloro-2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALGTKRTIJHBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225613 | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-35-6 | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QRW4Y28ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Chloro 2 Methylphenyl Acetamide

Primary Synthetic Routes

The most fundamental and widely employed method for synthesizing N-(3-Chloro-2-methylphenyl)acetamide is through the direct acylation of 3-chloro-2-methylaniline (B42847). This nucleophilic acyl substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an acylating agent.

Acylation of 3-Chloro-2-methylaniline

The core of the synthesis is the formation of an amide bond between the 3-chloro-2-methylaniline and an acetyl group donor.

The introduction of the acetyl group (CH₃CO-) is typically achieved using highly reactive acylating agents such as acetyl halides (most commonly acetyl chloride) or acetic anhydride (B1165640). orientjchem.orglearncbse.in

Acetyl Chloride: As an acyl chloride, acetyl chloride is a potent acylating agent used for various N-acylation reactions. tandfonline.comtaylorandfrancis.comwikipedia.org The reaction with 3-chloro-2-methylaniline is vigorous and produces this compound along with hydrogen chloride (HCl) as a byproduct. wikipedia.org

Acetic Anhydride: Acetic anhydride is another effective reagent for the acetylation of anilines. libretexts.orgquora.com Its reaction with 3-chloro-2-methylaniline yields the desired acetamide (B32628) and acetic acid as a byproduct. quora.com While generally less reactive than acetyl chloride, it is often preferred due to its safer handling and the less corrosive nature of its byproduct.

The table below summarizes the key reactants in this primary synthetic route.

| Role | Compound Name | Chemical Formula |

| Starting Material | 3-Chloro-2-methylaniline | C₇H₈ClN |

| Acylating Agent | Acetyl Chloride | CH₃COCl |

| Acylating Agent | Acetic Anhydride | (CH₃CO)₂O |

| Product | This compound | C₉H₁₀ClNO |

| Byproduct (from Acetyl Chloride) | Hydrogen Chloride | HCl |

| Byproduct (from Acetic Anhydride) | Acetic Acid | CH₃COOH |

The efficiency of the acylation reaction is highly dependent on the reaction conditions, particularly the presence of a base and the choice of solvent.

Basic Conditions: When using acetyl halides, a base is crucial to neutralize the strong acid (HCl) byproduct. wikipedia.org The presence of a base like pyridine (B92270) or triethylamine (B128534) prevents the protonation of the starting aniline (B41778), which would otherwise render it non-nucleophilic and halt the reaction. chemicalbook.com This acid scavenging drives the reaction toward completion.

Solvent Systems: The choice of solvent is critical for dissolving the reactants and influencing the reaction rate. Aprotic solvents such as ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF) are commonly used. chemicalbook.comneliti.com In some protocols, acetic acid is employed as the solvent, particularly when performing chloroacetylation of aminophenols. iucr.org Catalyst-free N-acylation reactions have also been successfully carried out without any solvent, which presents a greener alternative by reducing chemical waste. orientjchem.org

The following table outlines various conditions used in analogous acylation reactions.

| Reagents | Base | Solvent | Typical Conditions |

| Aniline, Chloroacetyl chloride | Triethylamine | Ethyl Acetate | Cooled to 0°C, then warmed to room temperature for 2 hours. chemicalbook.com |

| m-Aminophenol, Chloroacetyl chloride | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | Stirred for 4 hours at room temperature. neliti.com |

| Various Amines, Acetic Anhydride | None (Catalyst-free) | None (Solvent-free) | Reaction completes within 5-15 minutes. orientjchem.org |

| 4-Aminophenol, Chloroacetyl chloride | Sodium Acetate (added post-reaction) | Acetic Acid | Reaction performed in an ice-bath. iucr.org |

Advanced Synthetic Strategies and Process Optimization

Beyond the primary routes, research into analogous reactions focuses on developing more efficient, sustainable, and scalable synthetic methods through catalysis and process optimization.

Exploration of Catalytic Methods for Analogous Compounds

While the direct acylation of 3-chloro-2-methylaniline is straightforward, modern synthetic chemistry explores catalytic methods to improve efficiency and sustainability for similar transformations.

Metal-Based Catalysis: Researchers have described a ruthenium(II)-catalyzed ortho-acylation of certain aniline derivatives, demonstrating the potential of transition metals in forming C-C bonds under mild conditions. rsc.org Other studies have explored the use of catalysts like lanthanide triflates [Ln(OTf)₃] and bismuth tris-trifluoromethanesulfonate [Bi(OTf)₃] for Friedel-Crafts acylation, a related reaction type. researchgate.net

Biocatalysis: A green and efficient approach involves the use of enzymes. Lipase-mediated amidation of anilines has been developed, offering a sustainable technique that can proceed under mild conditions, though sometimes at a lower reaction rate. mdpi.com

Alternative Reagent Strategies: An innovative, base-mediated protocol uses acetonitrile (B52724) as both the solvent and the source of the acetyl group, eliminating the need for traditional acylating agents like acetyl chloride or acetic anhydride. researchgate.net Additionally, visible-light-induced acetylation of anilines has been reported, representing a catalyst-free and environmentally friendly method that utilizes water as a solvent. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity for this compound requires careful control over several reaction parameters.

Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) to manage the exothermic nature of the acylation, especially with highly reactive agents like acetyl chloride. chemicalbook.comiucr.org The reaction mixture is then typically allowed to warm to room temperature to ensure completion. chemicalbook.com

Reaction Time: The duration of the reaction is monitored to maximize product formation while minimizing potential side reactions. Stirring for a period ranging from a few hours to overnight is common. chemicalbook.comneliti.com

Purification: Post-reaction workup is critical for isolating a pure product. This often involves washing the crude product to remove unreacted reagents and byproducts. neliti.com The final step to achieve high purity is typically recrystallization, where a minimal amount of a suitable hot solvent is used to dissolve the crude solid, which then reforms as pure crystals upon cooling. youtube.com Water or ethanol (B145695) are common solvents for recrystallizing acetanilides. iucr.orgyoutube.com

Key parameters for optimization are summarized below.

| Parameter | Objective | Common Techniques |

| Temperature | To control reaction rate and prevent side reactions | Initial cooling (0°C), followed by warming to room temperature. |

| Reagent Stoichiometry | To ensure complete conversion of the limiting reagent | Use of a slight excess (e.g., 1.1 equivalents) of the acylating agent and base. chemicalbook.com |

| Reaction Time | To maximize product yield | Stirring for a predetermined period (e.g., 2-18 hours) based on reaction monitoring. |

| Purity Enhancement | To remove impurities and isolate the final compound | Washing with water/solvents, followed by recrystallization from a minimal amount of an appropriate solvent like water or ethanol. neliti.comyoutube.com |

Strategies for By-product Minimization

The synthesis of this compound, primarily through the N-acetylation of 3-chloro-2-methylaniline, can be accompanied by the formation of several by-products. The primary impurities can include unreacted starting materials, diacylated products, and products resulting from side reactions. Minimizing these impurities is crucial for obtaining a high-purity final product and simplifying the purification process.

Several strategies can be employed to control and minimize the formation of these by-products. Careful control of reaction conditions is paramount. This includes optimizing the reaction temperature, the stoichiometry of the reactants, and the choice of solvent and catalyst. For instance, the slow, portion-wise addition of the acetylating agent at a controlled temperature can help prevent localized high concentrations that may lead to diacylation or other side reactions.

The choice of the acetylating agent and the base used to neutralize the acidic by-product (such as HCl in the case of acetyl chloride) also plays a significant role. The use of a hindered or less reactive base can sometimes help to selectively promote the desired mono-acetylation.

Purification techniques are then employed to remove any remaining impurities. Common methods include recrystallization, where a suitable solvent system is chosen to selectively crystallize the desired product while leaving impurities in the solution. Column chromatography is another effective method for separating the product from closely related by-products. Washing the crude product with aqueous solutions can also help in removing acidic or basic impurities.

| Strategy | Description | Potential By-products Targeted |

| Controlled Reagent Addition | Slow, dropwise, or portion-wise addition of the acetylating agent. | Diacylated aniline, other over-acylated products. |

| Temperature Control | Maintaining a specific, often low, reaction temperature. | Products of side reactions that are favored at higher temperatures. |

| Stoichiometric Ratio Adjustment | Using a precise molar ratio of aniline to acetylating agent. | Unreacted starting materials, excess acetylating agent hydrolysis products. |

| Catalyst Selection | Employing catalysts that favor mono-acetylation. | Diacylated products. |

| Recrystallization | Purifying the crude product by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Most soluble impurities, including starting materials and some by-products. |

| Column Chromatography | Separating compounds based on their differential adsorption onto a stationary phase. | Closely related structural isomers and by-products with similar solubility. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides, including this compound, to reduce the environmental impact of chemical manufacturing. These considerations focus on areas such as the use of safer solvents, the development of catalytic reactions, energy efficiency, and waste reduction.

One of the primary focuses in the green synthesis of amides is the replacement of hazardous solvents with more environmentally benign alternatives. Traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) are effective but pose environmental and health risks. Research has explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water for acylation reactions. researchgate.net The suitability of these solvents is often evaluated based on factors like reaction efficiency, product yield, and ease of recovery and recycling.

Catalytic methods offer a significant advantage over stoichiometric reagents in terms of atom economy and waste reduction. The development of heterogeneous catalysts for acylation reactions is an active area of research. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, enzymatic catalysis, using enzymes like lipases, is being explored as a highly selective and environmentally friendly approach to amide synthesis, operating under mild conditions. mdpi.com

Energy efficiency is another key aspect of green chemistry. The use of alternative energy sources, such as microwave irradiation, can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. Solvent-free reaction conditions, where the reactants themselves act as the solvent, also contribute to a greener process by eliminating the need for a solvent altogether.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Greener Solvents | Replacing traditional hazardous solvents with alternatives like 2-MeTHF, CPME, or water. researchgate.net |

| Catalysis | Employing reusable heterogeneous catalysts or biocatalysts (enzymes) to improve efficiency and reduce waste. mdpi.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Waste Reduction | Implementing strategies to minimize by-product formation and developing efficient purification methods. |

Chemical Reactivity and Mechanistic Studies of N 3 Chloro 2 Methylphenyl Acetamide

Reactions Involving the Amide and Chloro Groups

The chloroacetamide portion of the molecule is a key site for chemical reactions, primarily due to the electrophilic nature of the carbon atom bonded to the chlorine and the carbonyl carbon.

The chemical reactivity of N-aryl 2-chloroacetamides, including N-(3-Chloro-2-methylphenyl)acetamide, is significantly influenced by the presence of the chlorine atom on the carbon adjacent to the amide carbonyl group. This alpha-chloro group is susceptible to nucleophilic attack, making nucleophilic substitution a primary reaction pathway for this class of compounds. The reactivity is attributed to the facile replacement of the chlorine atom by a variety of nucleophiles, such as those based on oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for the synthesis of a wide range of derivatives.

The hydrolysis of chloroacetamides can proceed under both acidic and basic conditions, leading to different products through distinct mechanistic pathways.

Under basic conditions, the hydrolysis of chloroacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This attack results in the displacement of the chloride ion and the formation of a hydroxy-substituted derivative. researchgate.net In some instances, particularly under strong basic conditions, cleavage of the amide bond itself can occur. researchgate.net

Acid-catalyzed hydrolysis, conversely, can lead to the cleavage of both the amide and, if present, ether linkages within the molecule. researchgate.net The reaction mechanism is influenced by subtle structural differences in the chloroacetamide, which can significantly affect the reaction rate and the predominant pathway. researchgate.net

| Condition | Primary Mechanism | Key Reactant Species | Primary Product Type |

|---|---|---|---|

| Base-Catalyzed | Bimolecular Nucleophilic Substitution (SN2) | Hydroxide ion (OH⁻) | N-(3-Chloro-2-methylphenyl)-2-hydroxyacetamide |

| Acid-Catalyzed | Acid-mediated cleavage | Hydronium ion (H₃O⁺) | Amide bond cleavage products (e.g., 3-Chloro-2-methylaniline (B42847) and chloroacetic acid) |

The electrophilic carbon atom attached to the chlorine in the chloroacetamide moiety is a prime target for nitrogen-based nucleophiles. Reactions with primary and secondary amines lead to the formation of new carbon-nitrogen bonds, displacing the chloride ion. This amination process is a versatile method for synthesizing more complex amine derivatives. For instance, N-aryl chloroacetamides can react with various aryl amines to produce N-aryl-2-(arylamino)acetamides. These reactions are typically carried out by heating the reactants in a suitable solvent. The specific conditions, such as temperature and reaction time, depend on the nucleophilicity of the amine and the steric environment of the reaction center.

| Nucleophile | General Product Structure | Reaction Type |

|---|---|---|

| Primary Amines (R-NH₂) | N-Aryl-2-(alkylamino)acetamide | Nucleophilic Substitution |

| Secondary Amines (R₂NH) | N-Aryl-2-(dialkylamino)acetamide | Nucleophilic Substitution |

| Hydrazine Hydrate (N₂H₄·H₂O) | N-Aryl-2-hydrazinylacetamide | Nucleophilic Substitution |

Amides are among the most stable carboxylic acid derivatives and their reduction is a challenging transformation. Traditionally, powerful stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are used to reduce amides to their corresponding amines, which involves the cleavage of the C=O bond. youtube.com This method, however, produces significant waste and can have limited chemoselectivity. u-tokyo.ac.jp

A more atom-economical alternative is catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant. cbseacademic.nic.in While challenging, various catalytic systems based on transition metals like iron and ruthenium have been developed for the direct hydrogenation of amides. cbseacademic.nic.inacs.org These reactions can lead to the formation of either amines (via C-O bond cleavage) or alcohols and amines (via C-N bond cleavage), depending on the catalyst and reaction conditions. cbseacademic.nic.inacs.org For this compound, reduction of the amide group to an amine would yield N-(3-Chloro-2-methylphenyl)ethan-1-amine. It is important to note that under certain catalytic hydrogenation conditions, the C-Cl bond may also be susceptible to reduction.

The chloroacetamide moiety can undergo oxidation, particularly at the α-carbon (the CH₂ group). A notable reaction is the aerobic oxidation of arylacetamides to N-substituted α-keto amides. This transformation can be promoted by cesium carbonate in the presence of a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net This reaction utilizes atmospheric oxygen as the oxidant and provides a direct route to α-keto amide derivatives from readily available arylacetamides. researchgate.net For this compound, this oxidation would occur at the methylene (B1212753) group, converting the chloroacetamide into a chloroglyoxylamide derivative.

Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

Aromatic Ring Reactivity

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the directing and activating/deactivating effects of the three substituents: the acetamido group (-NHCOCH₃), the methyl group (-CH₃), and the chlorine atom (-Cl).

Acetamido Group (-NHCOCH₃): This is a moderately activating group and is ortho, para-directing. The activating nature stems from the ability of the nitrogen lone pair to donate electron density to the ring through resonance.

Methyl Group (-CH₃): This is a weakly activating group and is also ortho, para-directing, primarily through an inductive effect and hyperconjugation.

Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect. However, due to the resonance effect of its lone pairs, it is an ortho, para-director. libretexts.org

When multiple substituents are present, the position of a new electrophilic attack is generally dictated by the most powerful activating group. ualberta.ca In this molecule, the acetamido group is the strongest activator. Therefore, it will direct incoming electrophiles to its ortho and para positions.

The available positions on the ring relative to the directing groups are:

C4: ortho to the acetamido group and meta to the methyl and chloro groups.

C6: ortho to the acetamido group and ortho to the methyl group.

The para position relative to the acetamido group is occupied by the methyl group.

Considering steric hindrance, the C6 position is flanked by the acetamido and methyl groups, making it sterically crowded. The C4 position is less sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 position.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -NHCOCH₃ | C1 | Activating | Ortho, Para |

| -CH₃ | C2 | Activating (Weak) | Ortho, Para |

| -Cl | C3 | Deactivating (Weak) | Ortho, Para |

Electrophilic Aromatic Substitution Selectivity on the Methylphenyl Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on a polysubstituted ring like that in this compound is determined by the directing effects of the existing substituents. The acetamido (-NHCOCH₃), methyl (-CH₃), and chloro (-Cl) groups all play a significant role in determining where an incoming electrophile will attack the phenyl ring.

The acetamido group is a powerful activating group and an ortho, para-director. nih.gov This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution at these positions. masterorganicchemistry.com The methyl group is also an activating group and an ortho, para-director, primarily through an inductive effect, where it donates electron density to the ring. libretexts.org Conversely, the chloro group is a deactivating group due to its inductive electron-withdrawing effect; however, it is also an ortho, para-director because of the resonance effect of its lone pairs of electrons. libretexts.org

In the case of this compound, the three available positions for electrophilic attack on the phenyl ring are C4, C5, and C6. The directing effects of the substituents can be summarized as follows:

Acetamido group (at C1): Directs ortho to C2 and C6, and para to C4.

Methyl group (at C2): Directs ortho to C1 and C3, and para to C5.

Chloro group (at C3): Directs ortho to C2 and C4, and para to C6.

When multiple substituents are present, the most strongly activating group generally dictates the position of substitution. researchgate.net In this compound, the acetamido group is the most potent activating group, followed by the methyl group. The chloro group is a deactivating group. Therefore, the acetamido group will have the most significant influence on the regioselectivity.

Considering the directing effects, the positions C4 and C6 are activated by the acetamido group (para and ortho, respectively) and the chloro group (ortho and para, respectively). The C5 position is activated by the methyl group (para). However, steric hindrance is also a critical factor. The C6 position is ortho to the bulky acetamido group, which may sterically hinder the approach of an electrophile. The C4 position is para to the acetamido group and ortho to the chloro group, making it electronically favorable and relatively less sterically hindered. The C5 position, while activated by the methyl group, is meta to the strongly directing acetamido group, making it a less likely site of attack.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position , with the possibility of some substitution at the C6 position, depending on the size of the electrophile.

| Position | Directing Effect of Acetamido Group | Directing Effect of Methyl Group | Directing Effect of Chloro Group | Overall Predicted Selectivity |

|---|---|---|---|---|

| C4 | Para (Activating) | Meta | Ortho (Deactivating) | Major Product |

| C5 | Meta | Para (Activating) | Meta | Minor Product |

| C6 | Ortho (Activating) | Meta | Para (Deactivating) | Minor Product (Sterically Hindered) |

Influence of Substituent Effects on Reactivity and Reaction Mechanisms

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway:

Formation of the sigma complex (arenium ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the rate of the reaction. The electron-donating acetamido and methyl groups help to stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions relative to these groups. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

| Substituent | σp Value | Electronic Effect |

|---|---|---|

| -NHCOCH₃ | -0.00 | Weakly Electron-Donating (by resonance) |

| -CH₃ | -0.17 | Electron-Donating (inductive and hyperconjugation) |

| -Cl | +0.23 | Electron-Withdrawing (inductive) |

Note: Hammett constants can vary slightly depending on the reaction and conditions. znaturforsch.com

The negative values for the acetamido and methyl groups indicate their electron-donating nature, which enhances reactivity, while the positive value for the chloro group indicates its electron-withdrawing and deactivating nature. znaturforsch.com The interplay of these electronic effects, combined with steric considerations, provides a comprehensive picture of the chemical reactivity and mechanistic pathways for this compound in electrophilic aromatic substitution reactions. Computational studies on acetanilide (B955) structures have shown that substituent effects can modulate bond lengths and angles, which in turn can influence reactivity. nih.gov

Spectroscopic and Structural Characterization of N 3 Chloro 2 Methylphenyl Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the structure of organic compounds. By analyzing the interaction of N-(3-Chloro-2-methylphenyl)acetamide with electromagnetic radiation, detailed information about its chemical bonds and atomic arrangement can be obtained.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of an acetanilide (B955) derivative like this compound is characterized by several key absorption bands. The N-H stretching vibration typically appears as a sharp peak in the range of 3200-3300 cm⁻¹. The position of this peak can be influenced by hydrogen bonding.

Another prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the amide, known as the Amide I band, which is generally observed between 1650 and 1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found around 1550 cm⁻¹. The specific frequencies of these bands provide clues about the molecular conformation and intermolecular interactions. For instance, in related 2-chloro-N-phenylacetamide derivatives, these characteristic amide bands are consistently observed, confirming the presence of the acetamide (B32628) moiety. nih.govnist.gov

Table 1: Typical Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3300 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| N-H bend / C-N stretch (Amide II) | Combination | ~1550 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for each type of proton. A singlet in the downfield region (δ 9.5-10.5 ppm) is characteristic of the amide (N-H) proton. nih.gov The aromatic protons on the phenyl ring would appear as a complex multiplet pattern between δ 7.0 and 7.6 ppm. Due to the substitution pattern, three distinct aromatic signals are anticipated. Two singlets are expected in the upfield region, one for the acetyl methyl protons (CH₃-C=O) around δ 2.1-2.2 ppm and another for the aryl methyl protons (Ar-CH₃) at a slightly more downfield position of δ 2.3-2.5 ppm.

The ¹³C-NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the amide group is typically the most deshielded, appearing around δ 168-170 ppm. The aromatic carbons would resonate in the δ 110-140 ppm range, with their specific shifts influenced by the chloro and methyl substituents. The acetyl methyl carbon signal is expected around δ 24 ppm, while the aryl methyl carbon would appear at a similar upfield position. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ carbons, further confirming the structural assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 9.5 - 10.5 (singlet) | N/A |

| Aromatic (Ar-H) | 7.0 - 7.6 (multiplet) | 110 - 140 |

| Acetyl Methyl (CO-CH₃) | 2.1 - 2.2 (singlet) | ~24 |

| Aryl Methyl (Ar-CH₃) | 2.3 - 2.5 (singlet) | ~20-22 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀ClNO), the monoisotopic mass is 183.045 g/mol . ncats.io The mass spectrum would show a molecular ion peak [M]⁺ at m/z 183. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for acetanilides involve cleavage of the amide bond. This would lead to the formation of characteristic fragment ions, such as the 3-chloro-2-methylphenylaminium radical cation or the acetyl cation (CH₃CO⁺) at m/z 43. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in structural confirmation. uni.lu

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The conformation of the acetamide side chain relative to the phenyl ring is a key structural feature. The planarity of the amide group (-NHCO-) is generally maintained. A critical conformational aspect is the orientation of the N-H bond relative to the substituents on the phenyl ring or the carbonyl group of the side chain. Studies on similar compounds, such as 2-chloro-N-(phenyl)-acetamide, show that the conformations of the N-H and C=O bonds are often anti to each other. researchgate.net However, the orientation relative to the ring substituents can vary. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is found to be syn to the meta-methyl group. nih.gov The specific conformation adopted by this compound in the crystal lattice would be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly the strong N-H···O hydrogen bonds.

Dihedral Angle Analysis of Aromatic and Amide Moieties

Advanced Analytical Techniques for Purity and Identity Confirmation

The unambiguous confirmation of the identity and purity of this compound relies on a suite of advanced analytical techniques. These methods provide characteristic fingerprints of the molecule, allowing for its definitive identification and the detection of any potential impurities. The primary techniques employed for the characterization of such compounds include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. The FTIR spectrum of an N-arylacetamide is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. For example, the N-H stretching vibration typically appears in the range of 3120-3510 cm⁻¹, while the carbonyl (C=O) stretching of the amide group is observed around 1675 cm⁻¹. nih.gov The C-N stretching vibrations and C-Cl stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure and the chemical environment of each atom. In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons on the aromatic ring, the methyl group, and the amide N-H provide a map of their connectivity. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the aromatic ring, the methyl group, and the acetamide moiety. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the this compound molecule. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, provides a clear signature for a chlorine-containing compound.

While a specific, comprehensive dataset for this compound is not available in the cited literature, the following table provides an illustrative summary of the expected spectroscopic data based on the analysis of closely related compounds. nih.gov

| Analytical Technique | Characteristic Feature | Expected Range/Value |

| FTIR Spectroscopy | N-H Stretch | 3120-3510 cm⁻¹ |

| C=O Stretch (Amide I) | ~1675 cm⁻¹ | |

| C-N Stretch | 1060-1348 cm⁻¹ | |

| C-Cl Stretch | 550-850 cm⁻¹ | |

| ¹H NMR Spectroscopy | Amide N-H Proton | δ 10.0-10.5 ppm (singlet) |

| Aromatic Protons | δ 6.8-7.6 ppm (multiplets) | |

| Methyl Protons | δ 2.0-2.5 ppm (singlet) | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | δ ~165 ppm |

| Aromatic Carbons | δ 105-145 ppm | |

| Methyl Carbon | δ ~15-20 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to C₉H₁₀ClNO |

The collective data from these analytical techniques provides a robust and reliable method for the confirmation of both the identity and purity of this compound, ensuring its suitability for further research and application.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

While specific ab initio or Density Functional Theory (DFT) studies on N-(3-Chloro-2-methylphenyl)acetamide are not extensively documented in publicly available literature, a wealth of research on structurally similar substituted acetamides provides a robust framework for understanding its probable characteristics. DFT, particularly with hybrid functionals like B3LYP, has become a standard method for investigating the structural and electronic properties of such molecules. uni.lu

Theoretical studies on N-methylacetamide clusters have also been conducted to understand the nature of hydrogen bonding and its effect on molecular properties, which is relevant for understanding the intermolecular interactions in crystalline this compound. nih.gov

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be reliably predicted using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and polarizability of a molecule. ncats.io

In analogous compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have been used to analyze the frontier molecular orbitals. researchgate.net Such analyses typically show that for N-arylacetamides, the HOMO and LUMO are predominantly distributed over the phenyl ring and the amide group. The HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. The presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenyl ring of this compound is expected to modulate the energies and distributions of these orbitals.

The analysis of frontier orbitals in similar molecules has revealed that π-π* electronic transitions are major contributors to their electronic absorption spectra. researchgate.net Molecular Electrostatic Potential (MEP) maps, another output of these calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the oxygen atom of the carbonyl group is expected to be the region of highest negative potential, making it a likely site for electrophilic attack and hydrogen bonding.

Table 1: Predicted Electronic Properties of a Representative Substituted Acetamide (B32628) This table is illustrative and based on typical values found for similar compounds in the literature. Specific values for this compound would require dedicated calculations.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity |

Vibrational Spectroscopy Simulations and Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. Studies on related compounds, such as N-(3-methylphenyl)-2,2-dichloroacetamide and various chloro-substituted phenyl isocyanates, have demonstrated the accuracy of DFT (e.g., at the B3LYP/6-311G* level) in predicting vibrational spectra. rsc.org

For this compound, a complete vibrational assignment can be proposed based on these theoretical calculations. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental data.

Key vibrational modes for this molecule would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region. Its position is sensitive to hydrogen bonding.

C=O stretching (Amide I band): A strong absorption usually found between 1630-1680 cm⁻¹. This is one of the most characteristic bands of the amide group.

N-H bending (Amide II band): Occurs in the 1510-1570 cm⁻¹ range and involves coupling of the N-H in-plane bending and C-N stretching vibrations.

C-N stretching (Amide III band): Found in the 1250-1350 cm⁻¹ region.

Aromatic C-H and C=C stretching: Observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-Cl stretching: Generally gives rise to absorption in the 600-800 cm⁻¹ range.

CH₃ group vibrations: Including symmetric and asymmetric stretching and bending modes.

Potential Energy Distribution (PED) analysis is often performed to provide a quantitative description of the contribution of different internal coordinates to each normal mode, which is crucial for unambiguous assignments, especially in molecules with coupled vibrations.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

For this compound, Hirshfeld analysis would be expected to reveal the importance of several types of interactions:

N-H···O Hydrogen Bonds: This is typically the most significant directional interaction in N-monosubstituted acetamides, leading to the formation of chains or dimers in the crystal lattice. On the dnorm map, these would appear as prominent red spots.

H···H Contacts: These usually account for the largest portion of the Hirshfeld surface area, representing the contribution of van der Waals forces.

C-H···π Interactions: The aromatic ring can act as a weak hydrogen bond acceptor, interacting with C-H bonds of neighboring molecules.

H···Cl/Cl···H Contacts: The chlorine atom can participate in weak hydrogen bonding and other van der Waals interactions.

π-π Stacking: Interactions between the phenyl rings of adjacent molecules may also contribute to the crystal packing, identifiable through specific features on the shape-index surface and fingerprint plots. researchgate.net

Studies on similar molecules like N-(2-methoxyphenyl)acetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide have successfully used Hirshfeld analysis to deconvolute their complex intermolecular interaction networks. researchgate.net For N-(2-methoxyphenyl)acetamide, the dominant interactions were found to be H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%). For the chloro-substituted acetamide, H···Cl contacts accounted for a significant portion (19.2%) of the surface. researchgate.net

Table 2: Expected Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table presents an estimation based on data from structurally similar compounds.

| Contact Type | Estimated Contribution (%) |

|---|---|

| H···H | 35 - 55% |

| C···H / H···C | 15 - 25% |

| O···H / H···O | 10 - 20% |

| Cl···H / H···Cl | 10 - 20% |

| N···H / H···N | 1 - 5% |

Conformational Analysis through Computational Methods

The flexibility of this compound primarily arises from the rotation around the N-C(phenyl) and C(O)-N bonds. Computational methods are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.

A relaxed PES scan, where a specific dihedral angle is systematically varied while all other geometric parameters are optimized, is a common technique. nih.gov For N-arylacetamides, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In many related structures, these two planes are not coplanar due to steric hindrance. For example, in N-(2-methoxyphenyl)acetamide, the amide group is significantly twisted out of the plane of the benzene (B151609) ring. Similar non-planar conformations would be expected for this compound, particularly due to the presence of the ortho-methyl group.

DFT calculations, such as those performed on N-substituted diacetamides, can be used to determine the torsional barriers for rotation around key single bonds. These calculations help in understanding the dynamic behavior of the molecule in solution. The relative energies of the different stable conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are widely used to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. This process involves predicting the preferred orientation of the ligand within the binding site of the protein and estimating the strength of the interaction, often expressed as a binding affinity or docking score.

While specific targets for this compound are not defined here, the general principles of molecular docking can be discussed. The acetamide moiety is a common feature in many biologically active compounds and can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

Studies on other chloroacetamide derivatives have used molecular docking to evaluate their potential as herbicides by predicting their binding to target enzymes. The results of these simulations provide binding energy values (e.g., in kcal/mol) and detailed visualizations of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. For example, in a study of potential EHMT2 inhibitors, docking scores for related molecules ranged from -7.5 to -10.7 kcal/mol, with binding mediated by both hydrogen bonding and hydrophobic interactions. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time.

Design, Synthesis, and Applications of N 3 Chloro 2 Methylphenyl Acetamide Derivatives

Rational Design of Structural Analogs

The design of structural analogs of N-(3-chloro-2-methylphenyl)acetamide is a key strategy for modulating their physicochemical and biological properties. This involves targeted modifications to both the acetamide (B32628) side chain and the phenyl ring.

A primary approach to modifying the acetamide side chain involves the replacement of the chloro group with other functional groups. The chlorine atom in α-chloroacetamides is a reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functionalities, significantly altering the molecule's properties. For instance, the reaction of N-aryl-2-chloroacetamides with various nucleophiles (oxygen, nitrogen, and sulfur-based) leads to the formation of new derivatives. This reactivity is fundamental to creating libraries of compounds for screening purposes. researchgate.net

The introduction of different substituents on the acetamide moiety can influence the molecule's lipophilicity, electronic distribution, and steric profile. These changes, in turn, can affect how the molecule interacts with biological targets.

The electronic properties of the phenyl ring can be fine-tuned by the introduction of various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the reactivity of the entire molecule. libretexts.orgminia.edu.eg Electron-donating groups, such as methyl (-CH₃) or hydroxyl (-OH), increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic substitution. libretexts.orgminia.edu.eg Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, deactivating it towards electrophiles. libretexts.org

Table 1: Effect of Phenyl Ring Substituents on Reaction Rates

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

|---|---|---|

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | - |

| -Cl | 0.033 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

This table is based on data for the nitration of benzene (B151609) derivatives and illustrates the general principle of substituent effects. libretexts.org

Synthetic Pathways to Novel Derivatives

The development of novel derivatives of this compound often involves multi-step synthetic sequences to introduce complex functionalities and heterocyclic systems.

A significant area of development involves the incorporation of heterocyclic rings, which are prevalent in many biologically active compounds. The reactive chloroacetyl group of N-aryl chloroacetamides serves as a key handle for building these heterocyclic systems. researchgate.net

Piperidine (B6355638) and Thiomorpholine (B91149): Derivatives incorporating a piperidine ring have been synthesized, such as N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide. Similarly, thiomorpholine moieties can be introduced, for example, in the synthesis of N-(3-chloro-4-methylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide. vulcanchem.com

Imidazole, Thiazole (B1198619), and Oxadiazole: Imidazole rings can be incorporated to yield compounds like N-(3-chloro-4-methylphenyl)-2-imidazol-1-ylacetamide. smolecule.com The synthesis of thiazole-containing derivatives is also a common strategy, often involving the reaction of a chloroacetamide with a mercapto-thiazole derivative. nih.gov The bioisosteric replacement with 1,3,4-oxadiazole (B1194373) moieties is another approach to creating novel analogs. archivepp.com

Thiophene and Triazole: Thiophene rings can be linked to the acetamide group, as seen in N-(3-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. The synthesis of 1,2,4-triazole (B32235) derivatives often involves the coupling of a 1,2,4-triazole-3-thiol with a 2-chloro-N-phenyl acetamide. nih.gov

Pyridazine (B1198779): While specific examples with pyridazine directly linked to the this compound core were not detailed in the provided context, the general reactivity of chloroacetamides suggests that pyridazine moieties could be incorporated through nucleophilic substitution reactions with appropriate pyridazine-based nucleophiles.

These synthetic strategies often utilize the chloroacetamide as a precursor, reacting it with various heterocyclic thiols or amines to form the desired derivatives. researchgate.netuea.ac.uk

Further diversification of the this compound scaffold can be achieved through halogenation and alkylation reactions. These reactions can be performed on the aromatic ring or other reactive sites within the molecule to introduce additional diversity. While the provided search results focus more on the derivatization of the acetamide group, the principles of aromatic substitution suggest that the phenyl ring can be further functionalized. For example, electrophilic aromatic substitution reactions could introduce additional halogen or alkyl groups, provided the existing substituents direct the reaction to a favorable position. The chemical structure of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)acetamide, for instance, already contains a substituted phenyl ring which could potentially undergo further modification.

Role as a Synthetic Intermediate

This compound and its close analogs, particularly the 2-chloroacetamide (B119443) derivatives, are valuable intermediates in organic synthesis. researchgate.net The reactivity of the chlorine atom in the chloroacetyl group makes it an excellent electrophilic partner for a wide range of nucleophiles. researchgate.net

This reactivity allows for the construction of more complex molecules. For instance, N-aryl-2-chloroacetamides are used as precursors for the synthesis of various heterocyclic compounds. researchgate.netuea.ac.ukresearchgate.net They can react with thiourea (B124793) or thiosemicarbazide (B42300) to form thiazole or thiadiazine derivatives, respectively. researchgate.net Furthermore, they are employed in the synthesis of thienopyridine derivatives through reaction with appropriate sulfur-containing pyridine (B92270) precursors. acs.org The versatility of these intermediates makes them a cornerstone in the synthesis of libraries of compounds for various research applications. vulcanchem.com

Precursor in Agrochemical Synthesis

This compound and its derivatives are crucial building blocks in the synthesis of modern agrochemicals, particularly herbicides and fungicides. The chloroacetamide group is a well-established toxophore in many herbicidal compounds, and the specific substitution pattern on the phenyl ring of this compound allows for the fine-tuning of herbicidal activity and selectivity. cambridge.orgcambridge.org

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. cambridge.orgcambridge.org This disruption of lipid biosynthesis is critical during the early stages of seedling growth, making these herbicides particularly effective as pre-emergence treatments. cambridge.org The N-arylacetamide structure serves as a key scaffold for these herbicides, and modifications on the aryl ring, such as the chloro and methyl groups found in this compound, are instrumental in determining the efficacy and crop safety of the final product.

Several commercially significant chloroacetamide herbicides are synthesized using intermediates structurally related to this compound. These herbicides are vital for controlling a broad spectrum of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton. cambridge.orgekb.eg

| Herbicide Class | Precursor Intermediate Type | Examples of Commercial Herbicides | Primary Mode of Action |

| Chloroacetamides | N-Arylacetamides | Acetochlor, Alachlor, Butachlor, Metolachlor | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis |

In addition to herbicides, derivatives of this compound are explored as precursors for fungicides. The core structure can be modified to introduce moieties that exhibit fungicidal properties, contributing to the development of new plant protection agents.

Building Block for Pharmaceutical Scaffolds and Drug Discovery Efforts

The acetamide functional group and the substituted phenyl ring of this compound make it a valuable scaffold in medicinal chemistry and drug discovery. archivepp.comgalaxypub.co Acetamide derivatives are present in a wide range of pharmaceuticals and are known to exhibit diverse biological activities. archivepp.comgalaxypub.co The specific substituents on the phenyl ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

One significant area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.orged.ac.uk The N-arylacetamide scaffold can serve as a foundation for the design of molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity. acs.orged.ac.uk The chloro and methyl groups can be strategically utilized to enhance binding affinity and selectivity for the target kinase.

Furthermore, this compound derivatives have been investigated for their potential as anti-inflammatory agents. cambridge.orgarchivepp.com The N-phenylacetamide core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the substituents on the phenyl ring, researchers can develop novel compounds with improved efficacy and reduced side effects. cambridge.orgarchivepp.com

| Therapeutic Area | Target Class | Role of this compound Scaffold |

| Oncology | Kinase Inhibitors | Provides a core structure for designing selective kinase inhibitors. |

| Inflammation | Anti-inflammatory Agents | Serves as a building block for novel NSAID candidates. |

| Infectious Diseases | Antimicrobial Agents | The chloroacetamide moiety can be a key feature for antimicrobial activity. |

The versatility of this compound as a building block allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. Its utility extends to the development of treatments for a variety of other conditions, leveraging the broad spectrum of biological activities associated with acetamide derivatives.

Application in Dyes and Specialty Chemicals Production

N-arylacetamides, the class of compounds to which this compound belongs, serve as important intermediates in the synthesis of various dyes and specialty chemicals. The aromatic amine precursor to this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. These dyes are known for their vibrant colors and are used extensively in the textile and printing industries. The specific substituents on the phenyl ring can influence the final color and fastness properties of the dye.

In the realm of specialty chemicals, N-arylacetamides are utilized in the manufacturing of a range of products, including pigments, polymers, and other performance chemicals. The reactivity of the acetamide group and the potential for further functionalization of the aromatic ring make these compounds valuable for creating molecules with specific desired properties. While direct and extensive public research on the specific use of this compound in these applications is not as prevalent as in agrochemicals and pharmaceuticals, the general utility of N-arylacetamides suggests its potential as a precursor in these fields.

| Application Area | Product Type | Role of N-Arylacetamide Intermediate |

| Dyes | Azo Disperse Dyes | The aromatic amine precursor can be used to form the diazonium salt for azo coupling. |

| Pigments | Organic Pigments | Can serve as a building block for more complex pigment structures. |

| Polymers | High-Performance Polymers | Can be incorporated as a monomer to impart specific properties. |

The synthesis of specialty chemicals often involves multi-step processes where intermediates like this compound provide a foundational structure that is further elaborated to achieve the final product with the desired functionality.

Future Research Directions in N 3 Chloro 2 Methylphenyl Acetamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-(3-Chloro-2-methylphenyl)acetamide, like many amide syntheses, often relies on methods that are not environmentally friendly. A common laboratory-scale approach involves the reaction of 3-Chloro-2-methylaniline (B42847) with chloroacetyl chloride. chemicalbook.com However, the production of amides is an area in urgent need of greener methods. whiterose.ac.uk Future research is geared towards developing more sustainable and efficient synthetic pathways.

Key areas of development include:

Catalytic Amidation: A significant push is being made to replace stoichiometric reagents with catalytic methods. Research into copper-catalyzed and palladium-catalyzed amidation of aryl halides presents a promising alternative. acs.orgnih.govacs.org These methods can offer higher efficiency and milder reaction conditions. For instance, copper(I)-based catalyst systems have been shown to be effective for the amidation of aryl halides. acs.orgnih.gov

Green Solvents and Reagents: The use of hazardous solvents like DMF and CH2Cl2 is common in amide synthesis. A key research direction is the adoption of greener solvents. Furthermore, the development of methods that avoid toxic reagents, such as carbon monoxide, is a priority. acs.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. unimi.itnih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes. acs.org

Biocatalysis: The use of enzymes for amide bond formation is a growing area of interest due to the high selectivity and mild reaction conditions offered by biocatalysts. rsc.org Exploring enzymatic routes for the synthesis of this compound could provide a highly sustainable alternative to traditional chemical methods.

| Synthetic Approach | Key Advantages | Potential Challenges |

|---|---|---|

| Catalytic Amidation | Higher efficiency, milder conditions, reduced waste. acs.orgnih.gov | Catalyst cost and recovery, optimization of reaction conditions. |

| Green Solvents and Reagents | Reduced environmental impact, improved safety. | Solubility of reactants, reaction kinetics. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. nih.gov | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. rsc.org | Enzyme stability and cost, substrate scope. |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and discovering new transformations. Future research will likely focus on unraveling the intricate details of complex reactions.

For example, the nucleophilic substitution of the chlorine atom in related N-aryl 2-chloroacetamides is a key reaction for further functionalization. researchgate.net A mild and eco-friendly one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. benthamdirect.comresearchgate.net Understanding the precise mechanism of such transformations, including the role of intermediates and transition states, will enable the design of more efficient and selective reactions.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, activation energies, and the structures of intermediates.

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing direct evidence for the formation and consumption of various species.

Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and provide information about the influence of different reaction parameters.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound, these technologies can be leveraged in several ways:

Property Prediction: AI/ML models can be trained to predict the physicochemical properties, biological activity, and toxicity of derivatives of this compound. This can significantly accelerate the process of identifying new compounds with desired characteristics.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, leading to higher yields, reduced reaction times, and lower costs.

De Novo Drug Design: AI can be used to design novel molecules based on the this compound scaffold with specific desired properties, opening up new possibilities for drug discovery and materials science.

The integration of AI and ML with experimental chemistry will create a powerful feedback loop, where computational predictions guide experimental work, and experimental data is used to refine and improve the predictive models. This synergy has the potential to dramatically accelerate the pace of innovation in the field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Chloro-2-methylphenyl)acetamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are prepared by reacting substituted anilines (e.g., 3-chloro-2-methylaniline) with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Intermediates are purified via recrystallization or column chromatography and characterized using FTIR (to confirm C=O, N–H stretches) and NMR (to verify aromatic protons and methyl/chlorine substituents) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker D8 VENTURE diffractometer. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structural refinement uses SHELXL (for small molecules) with Olex2 or WinGX interfaces. Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed using Mercury software. For example, similar chloroacetamides exhibit dihedral angles of ~60° between aromatic rings and acetamide groups, stabilized by intermolecular hydrogen bonds .

Q. What analytical techniques confirm the purity and stability of this compound under varying conditions?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Stability studies involve accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and photolytic stress (ICH Q1B guidelines). Mass spectrometry (LC-MS) identifies degradation products, such as hydrolyzed acetamide or dechlorinated derivatives .

Advanced Research Questions

Q. How do computational methods (DFT, MESP) predict reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP) surfaces, and Fukui indices. For example, MESP maps reveal electron-rich regions at the acetamide oxygen and chloro-substituted aromatic ring, guiding predictions of nucleophilic/electrophilic attack sites . Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) identifies bioavailability issues. For instance, low solubility or rapid CYP450-mediated metabolism (e.g., N-dealkylation) may reduce in vivo efficacy. Structural analogs with improved logP (via methyl/fluoro substitutions) enhance membrane permeability . Parallel artificial membrane permeability assays (PAMPA) validate these modifications .

Q. How does substituent position (chloro/methyl groups) influence solid-state packing and polymorphism?

- Methodology : SCXRD and powder XRD compare polymorphs. For example, meta-chloro substituents induce steric hindrance, favoring slipped-parallel π-stacking, while ortho-methyl groups promote herringbone packing. Differential scanning calorimetry (DSC) identifies enantiotropic transitions, and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Cl contacts) .

Q. What role do degradation products play in environmental toxicity, and how are they tracked?

- Methodology : Soil/water samples are extracted via solid-phase extraction (C-18 cartridges) and analyzed using LC-MS/MS. Degradates like ethanesulfonic acid (ESA) or oxanilic acid (OXA) are quantified via isotope dilution. Ecotoxicity assays (e.g., Daphnia magna LC) correlate metabolite concentrations with adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.